1-Hydroxychlorodiene Hemisuccinate

Description

1-Hydroxychlorodiene Hemisuccinate is a hemisuccinate ester derivative, a class of compounds where succinic acid is esterified to enhance solubility, stability, or biological activity. Hemisuccination typically modifies pharmacokinetics, enabling targeted delivery or improved bioavailability .

Propriétés

IUPAC Name |

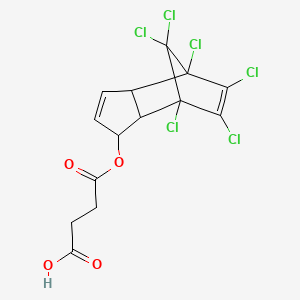

4-[(1,7,8,9,10,10-hexachloro-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl6O4/c15-10-11(16)13(18)9-5(12(10,17)14(13,19)20)1-2-6(9)24-8(23)4-3-7(21)22/h1-2,5-6,9H,3-4H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPNDFVLBUPONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

1-Hydroxychlorodiene Hemisuccinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-Hydroxychlorodiene Hemisuccinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials .

Mécanisme D'action

The mechanism of action of 1-Hydroxychlorodiene Hemisuccinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various cellular processes and protein functions. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular activities .

Comparaison Avec Des Composés Similaires

Silibinin Hemisuccinate

- Parent Compound: Silibinin (flavonolignan from milk thistle).

- Key Application : Antiviral therapy against hepatitis C virus (HCV).

- Mechanism: Acts as a non-nucleoside inhibitor of HCV RNA-dependent RNA polymerase (RdRp), reducing viral replication. A soluble formulation (Legalon SIL®) demonstrated significant HCV RNA reduction in clinical trials .

- Advantage Over Parent Compound: Enhanced water solubility due to hemisuccinate modification, enabling intravenous administration.

Isoobtusol Hemisuccinate (Compound 7)

- Parent Compound : Isoobtusol (marine-derived diterpene).

- Key Application : Cytotoxicity against cancer cell lines.

- Biological Activity :

Hydrocortisone Hemisuccinate

Cholesteryl Hemisuccinate

- Parent Compound : Cholesterol.

- Key Applications: Biophysical Research: Stabilizes nicotinic acetylcholine receptor (nAChR) complexes in lipid bilayers, maintaining structural integrity . Analytical Standards: Water-soluble morpholine salt used in cholesterol determination assays (Liebermann-Burchard and Kiliani-Zak methods) with <2.7% deviation from ethanol-based standards .

- Unique Property : Modulates phospholipid bilayer dynamics, critical for membrane protein studies .

Androsterone Hemisuccinate

N-Desmethyl Sumatriptan Hemisuccinate

- Parent Compound : Sumatriptan (5HT1-receptor agonist for migraines).

- Role : An impurity in sumatriptan synthesis with retained serotonin receptor activity.

- Structural Impact : Hemisuccinate modification alters pharmacokinetics but preserves agonist properties .

Comparative Data Table

Structural and Functional Insights

- Solubility Enhancement : Hemisuccinate esters universally improve water solubility (e.g., silibinin hemisuccinate for IV use ; hydrocortisone hemisuccinate for topical absorption ).

- Bioactivity Modulation : Functional groups at modification sites (e.g., C-9 in isoobtusol) dictate efficacy. Free hydroxyl or hemisuccinate groups often optimize activity .

- Analytical Utility : Cholesteryl hemisuccinate’s stability and solubility make it ideal for standardized assays .

Activité Biologique

1-Hydroxychlorodiene Hemisuccinate (CAS No. 144095-27-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 144095-27-2 |

| Molecular Formula | C₁₃H₁₄ClO₄ |

| Molecular Weight | 288.70 g/mol |

| Synonyms | Chlorodiene Hemisuccinate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It may affect signal transduction pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Biological Activity

Research into the biological activities of this compound has highlighted several potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : In vitro experiments have demonstrated that it can reduce inflammation markers in cultured cells, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : There is emerging evidence that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.

- Anti-inflammatory Research : In a study conducted on human monocytes, treatment with this compound resulted in a reduction of TNF-alpha production by up to 50%, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that exposure to the compound led to a dose-dependent decrease in viability among several cancer cell lines, including breast and prostate cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.